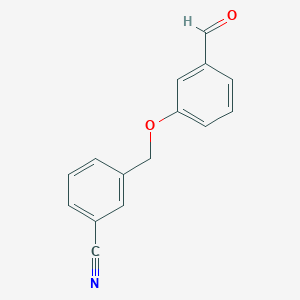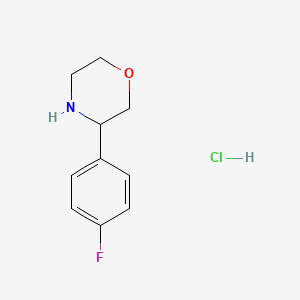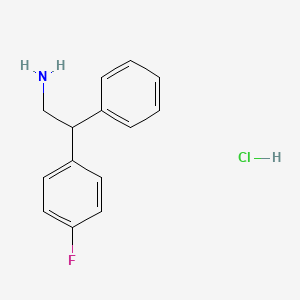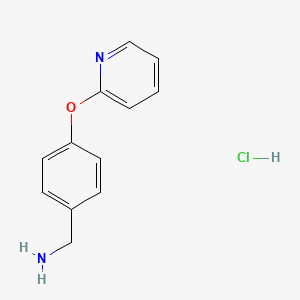![molecular formula C12H18N2O5 B1341663 1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate CAS No. 1177348-33-2](/img/structure/B1341663.png)
1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate is a chemical compound with the molecular formula C12H18N2O5 It is characterized by the presence of a pyrrolidine ring, a furylmethyl group, and an oxalate moiety
準備方法
The synthesis of 1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving suitable precursors. For example, the reaction of 1,4-diketones with ammonia or primary amines can yield pyrrolidine derivatives.
Introduction of the Furylmethyl Group: The furylmethyl group can be introduced via alkylation reactions. This involves the reaction of a furylmethyl halide with a pyrrolidine derivative in the presence of a base.
Formation of the Methanamine Group: The methanamine group can be introduced through reductive amination reactions. This involves the reaction of a suitable aldehyde or ketone with ammonia or a primary amine in the presence of a reducing agent.
Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the amine with oxalic acid.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
化学反応の分析
1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This can lead to the formation of oxidized derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. This can result in the formation of reduced derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions with various nucleophiles or electrophiles. For example, halogenation reactions can introduce halogen atoms into the molecule.
Condensation: Condensation reactions with suitable reagents can lead to the formation of larger molecules with different functional groups.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in biological studies to investigate its effects on various biological systems. Its potential as a bioactive molecule makes it of interest in pharmacological research.
Medicine: The compound can be explored for its potential therapeutic applications. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties. Its unique structural features may impart desirable characteristics to the materials.
作用機序
The mechanism of action of 1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to changes in their activity. The pathways involved in its mechanism of action depend on the specific biological system being studied. Further research is needed to fully elucidate the molecular targets and pathways involved.
類似化合物との比較
1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, share some structural similarities. the presence of the furylmethyl group and oxalate moiety in this compound makes it unique.
Furylmethyl Compounds: Compounds with a furylmethyl group, such as furylmethylamines, share some structural similarities. the presence of the pyrrolidine ring and oxalate moiety in this compound makes it unique.
Oxalate Salts: Compounds with an oxalate moiety, such as oxalate salts of various amines, share some structural similarities. the presence of the pyrrolidine ring and furylmethyl group in this compound makes it unique.
特性
IUPAC Name |
[1-(furan-2-ylmethyl)pyrrolidin-3-yl]methanamine;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O.C2H2O4/c11-6-9-3-4-12(7-9)8-10-2-1-5-13-10;3-1(4)2(5)6/h1-2,5,9H,3-4,6-8,11H2;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKYICOMXVZJPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)CC2=CC=CO2.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177348-33-2 |
Source


|
| Record name | 3-Pyrrolidinemethanamine, 1-(2-furanylmethyl)-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1177348-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-YL]methanamine](/img/structure/B1341588.png)
![2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol](/img/structure/B1341591.png)









